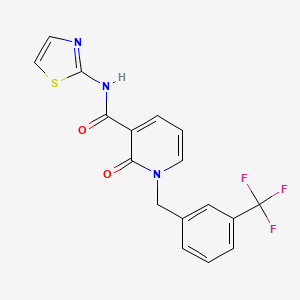

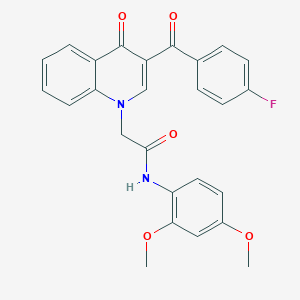

![molecular formula C17H21N5O4 B2771226 8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione CAS No. 876712-57-1](/img/structure/B2771226.png)

8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,6-dioxopurine-3-carboxylic acid with 2-bromo-3-methylphenol, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol and 2-aminoethanol. A method was developed to prepare previously unreported 8-amino-substituted (2-hydroxy-3-p-methoxyphenoxypropyl-1)theophyllines as potential biologically active compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H23N5O5.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,6-dioxopurine-3-carboxylic acid with 2-bromo-3-methylphenol, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol and 2-aminoethanol.Physical And Chemical Properties Analysis

This compound is a white crystalline compound that is insoluble in H2O and Et2O and soluble in hot alcohols, 1,4-dioxane, and DMF .Scientific Research Applications

Synthesis and Biological Activity

The compound 8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione, due to its complex structure, finds applications in various fields of scientific research, particularly in the synthesis of pharmaceuticals and study of biological activities. Although the specific compound was not directly identified in the searched papers, related research provides insight into its potential applications based on similar structures.

Aromatase Inhibitors for Cancer Treatment : Derivatives related to the compound structure have been explored for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. The synthesis and biological evaluation of such compounds have shown stronger inhibition of human placental aromatase compared to other treatments, highlighting their importance in cancer research (Hartmann & Batzl, 1986).

Selective Protection Strategies in Organic Synthesis : Research into selective deblocking of propargyl carbonates over propargyl carbamates has led to the development of orthogonal protection strategies for the hydroxyl and amino functionalities. This approach is valuable for synthesizing compounds with precise functional group manipulation, which can include structures similar to the compound (Ramesh, Bhat, & Chandrasekaran, 2005).

Novel Synthesis Methods : Innovative synthesis methods for related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, offer new pathways for creating potential pharmaceuticals and exploring their reactions (Pimenova et al., 2003).

Pharmacological Studies : Derivatives of 1,3-dimethylpurine-2,6-dione, sharing structural similarities with the compound, have been synthesized and tested for various pharmacological activities, including cardiovascular effects. These studies contribute to understanding the potential therapeutic applications of similar compounds (Chłoń-Rzepa et al., 2011).

Optical and Nonlinear Optical Properties : Experimental and computational studies on pyrimidine-based bis-uracil derivatives indicate their potential for optical, nonlinear optical, and drug discovery applications. Such research can inform the exploration of the compound for similar uses (Mohan et al., 2020).

properties

IUPAC Name |

8-amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-10-5-4-6-12(7-10)26-9-11(23)8-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h4-7,11,23H,8-9H2,1-3H3,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJKAPDKVVSFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)